1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-20-14-5-3-13(4-6-14)11-17-15(19)18-12-16(21-2)7-9-22-10-8-16/h3-6H,7-12H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYJUMWWUNHMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea typically involves the following steps:
Formation of the Methoxybenzyl Intermediate: This can be achieved by reacting 4-methoxybenzyl chloride with a suitable nucleophile.
Synthesis of the Methoxytetrahydrothiopyran Intermediate: This involves the preparation of 4-methoxytetrahydro-2H-thiopyran, which can be synthesized through a series of reactions starting from tetrahydrothiopyran.
Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 4-methoxybenzoic acid, while reduction of the urea moiety could yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing specific chemical reactions within biological systems to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Urea Derivatives
*Calculated based on molecular formulas.
Key Observations
Substituent Effects on Solubility and Binding: The dual 4-methoxy groups in the target compound likely improve water solubility compared to halogenated analogs (e.g., 2-chlorophenyl in or 4-chlorostyryl in ). Methoxy groups also donate electron density, which may enhance interactions with polar residues in target proteins.
Impact of Heterocycles: The 4-methoxythiane moiety in the target compound introduces a sulfur-containing ring, which may influence metabolic stability and redox properties compared to piperidine () or thiazole () derivatives.
Biological Activity Trends: Nitrothiazole-containing ureas () are associated with antimicrobial activity, suggesting the target compound’s nitro-free structure may prioritize different therapeutic pathways.
Q & A
Basic Question: What are the key considerations for synthesizing 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Amine-Isocyanate Coupling : Reacting 4-methoxybenzylamine with an isocyanate intermediate derived from 4-methoxythiane.
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency due to their ability to stabilize charged intermediates .
- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and byproduct formation.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating the urea product from unreacted amines or thiourea byproducts .
Basic Question: How is the compound characterized post-synthesis?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy groups (δ ~3.7–3.8 ppm for OCH) and urea carbonyl signals (δ ~155–160 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 363.14 for CHNOS) .
- X-ray Crystallography : Resolves spatial arrangement of the thiane and methoxyphenyl moieties, critical for structure-activity relationship (SAR) studies .
Advanced Question: What reaction mechanisms govern its chemical reactivity?
Methodological Answer:
- Nucleophilic Substitution : The thiane sulfur can undergo oxidation to sulfoxide/sulfone derivatives using mCPBA or HO, altering electronic properties .
- Hydrogen Bonding : The urea carbonyl participates in H-bonding with biological targets (e.g., enzyme active sites), which can be studied via IR spectroscopy (stretching at ~1640–1680 cm) .
- pH-Dependent Stability : Under acidic conditions (pH < 4), protonation of the urea nitrogen may lead to hydrolysis, necessitating buffered conditions for biological assays .
Advanced Question: How can computational methods predict its biological activity?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases) by analyzing interactions between the methoxyphenyl group and hydrophobic pockets .
- DFT Calculations : Predict electron density distribution, highlighting the electron-rich thiane sulfur as a site for electrophilic modifications .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (~2.8) and CNS permeability, guiding in vivo study design .
Advanced Question: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Solubility Issues : Low aqueous solubility (<10 µM) may lead to false negatives. Use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulations .
- Metabolic Instability : Hepatic microsome assays (e.g., human vs. murine) can clarify species-specific degradation .
Advanced Question: What strategies optimize reaction yields in analogs with structural modifications?
Methodological Answer:
- Parallel Synthesis : Use robotic platforms to screen substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) under varied conditions .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) using software like JMP .
- Microwave-Assisted Synthesis : Reduces reaction time for temperature-sensitive intermediates (e.g., 70% yield in 30 minutes vs. 6 hours conventionally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
